molecular formula C12H10N4O5 B15037317 2-{[(1-Methyl-4-nitro-1h-pyrazol-5-yl)carbonyl]amino}benzoic acid

2-{[(1-Methyl-4-nitro-1h-pyrazol-5-yl)carbonyl]amino}benzoic acid

Cat. No.: B15037317
M. Wt: 290.23 g/mol
InChI Key: VGCFUWXBUDSUAA-UHFFFAOYSA-N
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Description

2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common method involves the nitration of a pyrazole derivative followed by amide formation with benzoic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)BENZOIC ACID: Similar structure but with a different substitution pattern on the pyrazole ring.

    2-(1-METHYL-4-NITRO-1H-IMIDAZOLE-5-AMIDO)BENZOIC ACID: Contains an imidazole ring instead of a pyrazole ring.

    2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)SALICYLIC ACID: Similar structure but with a salicylic acid moiety instead of benzoic acid.

Uniqueness

2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a nitro group and a benzoic acid moiety provides distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C12H10N4O5/c1-15-10(9(6-13-15)16(20)21)11(17)14-8-5-3-2-4-7(8)12(18)19/h2-6H,1H3,(H,14,17)(H,18,19)

InChI Key

VGCFUWXBUDSUAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)O

solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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